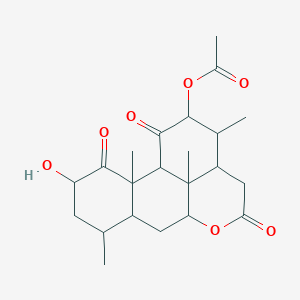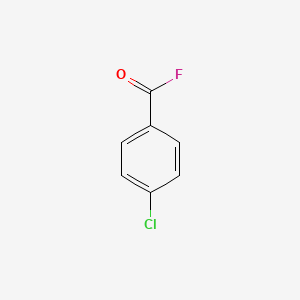
4,5-dichloro-3-Pyridinemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dichloro-3-Pyridinemethanol: is a chemical compound with the molecular formula C6H5Cl2NO and a molecular weight of 178.02 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 4,5-dichloro-3-Pyridinemethanol can be achieved through several synthetic routes. One common method involves the reduction of ethyl isonicotinate using sodium borohydride and lithium chloride in tetrahydrofuran. The reaction is carried out under reflux conditions for 6-8 hours, followed by quenching with an acid solution . Another method involves the electrochemical reduction of ethyl isonicotinate in an undivided flow electrolysis cell, which avoids the use of potent reducing agents and operates under milder conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrochemical reduction processes. These methods are preferred due to their higher atom economy, cost-effectiveness, and environmental friendliness compared to traditional chemical reduction methods .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-dichloro-3-Pyridinemethanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 4,5-dichloro-3-pyridinemethane.
Oxidation: It can be oxidized to form 4,5-dichloro-3-pyridinecarboxylic acid.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Reduction: Sodium borohydride, lithium aluminum hydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles like hydroxide ions, amines.
Major Products Formed:
Reduction: 4,5-dichloro-3-pyridinemethane.
Oxidation: 4,5-dichloro-3-pyridinecarboxylic acid.
Substitution: 4,5-dichloro-3-pyridinol, 4,5-dichloro-3-pyridinamide.
Aplicaciones Científicas De Investigación
Chemistry: 4,5-dichloro-3-Pyridinemethanol is used as an intermediate in the synthesis of various coordination compounds. These compounds have applications in catalysis and material science .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: The compound is investigated for its potential pharmaceutical applications, including its use as an intermediate in the synthesis of drugs with antibacterial, antifungal, and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and as a building block for the synthesis of more complex organic molecules .
Mecanismo De Acción
The mechanism of action of 4,5-dichloro-3-Pyridinemethanol involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand, coordinating with metal centers to form stable complexes. These complexes can exhibit various biological activities, such as antibacterial and antifungal properties . The compound’s ability to undergo substitution reactions also allows it to interact with different biological molecules, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
4,5-dichloro-2-n-octyl-4-isothiazolin-3-one: Known for its antifouling properties and endocrine disruption effects.
5,6-Dichloro-3-pyridinemethanol: Another dichloropyridine derivative with similar chemical properties.
Uniqueness: 4,5-dichloro-3-Pyridinemethanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its ability to form stable coordination compounds and undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
1056162-12-9 |
|---|---|
Fórmula molecular |
C6H5Cl2NO |
Peso molecular |
178.01 g/mol |
Nombre IUPAC |
(4,5-dichloropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H5Cl2NO/c7-5-2-9-1-4(3-10)6(5)8/h1-2,10H,3H2 |
Clave InChI |
MDPXYFSSVRVBQV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)Cl)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-1-[4-(2-azidoethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B12095458.png)


![2-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoicacid](/img/structure/B12095470.png)


![1,2-Diphenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12095498.png)



![5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B12095519.png)
![7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12095524.png)

![tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12095552.png)
